molecular formula C16H20N2O3 B2985439 N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361810-83-3

N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide

货号 B2985439
CAS 编号: 2361810-83-3
分子量: 288.347
InChI 键: RRJXQNKJZYXRGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide, also known as AZD-1283, is a new chemical compound that has been developed for scientific research purposes. This compound is a potent inhibitor of platelet aggregation and has been studied for its potential use in the treatment of cardiovascular diseases.

作用机制

N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide works by inhibiting the binding of fibrinogen to the platelet integrin receptor, αIIbβ3. This prevents the activation of platelets and the subsequent formation of blood clots. This compound has been shown to be a reversible inhibitor of platelet aggregation, which allows for the restoration of normal platelet function after the drug is cleared from the body.
Biochemical and physiological effects:
This compound has been shown to be a potent and selective inhibitor of platelet aggregation in vitro and in vivo. The compound has been shown to have a rapid onset of action and a long duration of effect. This compound has also been shown to have a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide is its potency and selectivity for platelet aggregation inhibition. This allows for the use of lower doses of the drug, which reduces the risk of side effects. However, one of the limitations of this compound is its short half-life, which requires frequent dosing to maintain therapeutic levels.

未来方向

There are several future directions for the research and development of N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide. One potential direction is the use of the compound in combination with other antiplatelet agents for the treatment of cardiovascular diseases. Another potential direction is the development of new formulations of the drug to improve its pharmacokinetic properties. Additionally, the use of this compound in the prevention of restenosis after angioplasty or stenting is an area of active research. Finally, the development of biomarkers to predict the response to this compound is an important future direction for personalized medicine.

合成方法

The synthesis of N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide involves the reaction of N-ethyl-N-(2-oxo-2-phenylethyl)prop-2-enamide with 3-hydroxy-3-phenylazetidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product. The synthesis of this compound has been optimized to produce high yields and purity.

科学研究应用

N-Ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide has been extensively studied for its potential use in the treatment of cardiovascular diseases. The compound has been shown to be a potent inhibitor of platelet aggregation, which is a key factor in the development of thrombotic events such as heart attacks and strokes. This compound has also been studied for its potential use in the prevention of restenosis, which is the re-narrowing of blood vessels after angioplasty or stenting.

属性

IUPAC Name

N-ethyl-N-[2-(3-hydroxy-3-phenylazetidin-1-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-14(19)17(4-2)10-15(20)18-11-16(21,12-18)13-8-6-5-7-9-13/h3,5-9,21H,1,4,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJXQNKJZYXRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC(C1)(C2=CC=CC=C2)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。